4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine
Overview
Description
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine is a useful research compound. Its molecular formula is C12H13F3N4S and its molecular weight is 302.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
The exact mode of action of 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine is currently unknown due to the lack of specific information . The interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Analysis
Biochemical Properties
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s thiazole ring is known for its potential to undergo electrophilic and nucleophilic substitutions, making it a versatile participant in biochemical pathways . It interacts with enzymes such as kinases and phosphatases, which are crucial in regulating cellular signaling pathways. Additionally, the pyrimidine ring can form hydrogen bonds with amino acid residues in proteins, facilitating binding interactions that can modulate enzyme activity and protein function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules such as MAP kinases and PI3K, which play pivotal roles in cell proliferation, differentiation, and survival . Furthermore, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic processes and stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . For instance, it may inhibit kinases by occupying the ATP-binding site, preventing phosphorylation of target proteins. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade over time when exposed to light or extreme temperatures . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular metabolism and gene expression, indicating the importance of monitoring its stability during experiments.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects such as enhanced cellular signaling and improved metabolic function . At higher doses, it can lead to toxic or adverse effects, including cellular stress, apoptosis, and organ toxicity. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity. Additionally, it can influence the levels of key metabolites such as ATP, NADH, and reactive oxygen species, thereby affecting cellular energy balance and redox status.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments. Binding proteins such as albumin can also influence the compound’s distribution by sequestering it in the bloodstream and modulating its bioavailability.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it influences metabolic processes. Additionally, it may be targeted to the endoplasmic reticulum or Golgi apparatus, affecting protein synthesis and trafficking.
Properties
IUPAC Name |
4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl]-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N4S/c1-6-8(20-10(16)18-6)7-4-5-17-9(19-7)11(2,3)12(13,14)15/h4-5H,1-3H3,(H2,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMBPDQSFNGNAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)C(C)(C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.